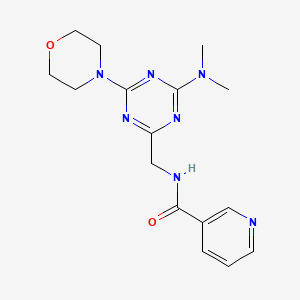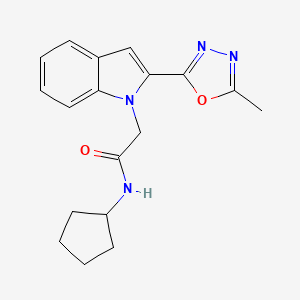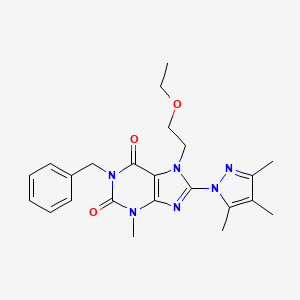
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide, also known as DMNT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMNT is a derivative of nicotinamide and is synthesized through a complex process involving multiple steps.
Scientific Research Applications
Fluorescent Probes for Hypoxic Cells Detection
A novel off-on fluorescent probe designed for selective detection of hypoxia or nitroreductase (NTR) activity in tumor cells incorporates morpholino and dimethylamino groups into its structure. This probe demonstrates high selectivity, "Turn-On" fluorescence response, and no cytotoxicity, making it suitable for imaging hypoxic status in biomedical research fields (Feng et al., 2016).
Anticancer Applications
Compounds with 1,3,5-triazine derivatives, including those featuring morpholino and dimethylamino groups, have shown promise in anticancer research. Specific derivatives have been identified as potent adenosine 5'-triphosphate competitive inhibitors of phosphatidylinositol-3-kinase/mammalian target of rapamycin (PI3K/mTOR), indicating their potential as highly efficacious dual inhibitors in cancer therapy (Venkatesan et al., 2010).
Corrosion Inhibition
Nicotinamide and its Mannich base derivatives, including those with morpholino groups, have been explored as corrosion inhibitors for mild steel in hydrochloric acid. These studies reveal the compounds' spontaneous adsorption on the steel surface, demonstrating their potential in protecting metals from corrosion (Jeeva et al., 2017).
Electrochemical Sensors
A chemically modified electrode based on a phenothiazine derivative, incorporating morpholine groups, has been developed for the electrocatalytic oxidation of reduced nicotinamide adenine dinucleotide (NADH). This electrode showcases improved response and stability, suggesting applications in NADH sensing and quantification (Persson, 1990).
Synthesis of Sterically-Hindered Peptidomimetics
Research indicates that 4-(4,6-dimethoxy-1,3,5-triazine-2-yl)-4-methyl-morpholinium chloride (a related compound) is effective in synthesizing sterically-hindered peptidomimetics. This reagent offers advantages in controlling racemization and N-arylation, contributing to the development of novel peptidomimetic compounds with potential therapeutic applications (Shieh et al., 2008).
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O2/c1-22(2)15-19-13(11-18-14(24)12-4-3-5-17-10-12)20-16(21-15)23-6-8-25-9-7-23/h3-5,10H,6-9,11H2,1-2H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTYQMDDSXWQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5-Methyl-5-azaspiro[2.5]octan-6-yl)methanamine dihydrochloride](/img/structure/B2589610.png)


![2-([(Tert-butoxy)carbonyl]amino)-3-(oxan-2-yl)propanoic acid](/img/structure/B2589620.png)
![[2-(Naphthalen-1-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2589621.png)
![Tert-butyl N-[2-(6-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B2589622.png)

![methyl 4-[({[1-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-1H-imidazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2589624.png)





![N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2589633.png)
